

Tenalisib Clinical Trial Data Summary

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Compound Focus: Tenalisib

CAS No.: 1639417-53-0

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The table below summarizes key efficacy and safety findings from clinical trials of **Tenalisib**, both as a monotherapy and in combination, for the treatment of relapsed/refractory T-Cell Lymphoma (TCL).

Aspect	Tenalisib Monotherapy (Phase I/Ib) [1]	Tenalisib + Romidepsin Combination (Phase I/II) [2] [3]
Study Patients	Relapsed/refractory TCL	Relapsed/refractory TCL
Recommended Dose	800 mg twice daily (fasting)	Tenalisib 800 mg twice daily + Romidepsin 14 mg/m ²
Overall Response Rate (ORR)	45.7% (3 CR, 13 PR in 35 evaluable patients)	63.0% (PTCL: 75%; CTCL: 53.3%)
Complete Response (CR) Rate	3/35 patients (approx. 8.6%)	25.9%
Median Duration of Response (DOR)	4.9 months	5.03 months
Common Adverse Events (Any Grade)	Fatigue (45%)	Nausea, thrombocytopenia, elevated AST/ALT, decreased appetite, neutropenia, vomiting, fatigue [2]
Common Grade ≥3 Adverse Events	Transaminase elevation (21%)	69.7% of patients had related grade ≥3 TEAEs [2]

Aspect	Tenalisib Monotherapy (Phase I/Ib) [1]	Tenalisib + Romidepsin Combination (Phase I/II) [2] [3]
Key Biomarker Findings	Downregulation of CD30, IL-31, and IL-32 α in responding tumors.	No significant pharmacokinetic interaction between the two drugs.

FAQs on Tenalisib Research

Here are answers to anticipated frequently asked questions that may arise during your research.

Q1: What is Tenalisib's mechanism of action, and how does it inform potential resistance pathways?

A: Tenalisib is a highly selective, dual **PI3K δ/γ inhibitor** [2] [1]. The PI3K pathway is crucial for cell proliferation, survival, and metabolism. Resistance to targeted therapies like PI3K inhibitors can occur through:

- **Activation of Compensatory Pathways:** Bypassing the blocked PI3K pathway through upstream (e.g., receptor tyrosine kinases) or parallel (e.g., MAPK, JAK-STAT) signaling cascades.
- **Feedback Loop Alterations:** Inhibition of one node in a pathway can lead to feedback mechanisms that reactivate the original pathway or a survival-related network.
- **Tumor Microenvironment (TME) Interactions:** The TME can secrete factors that promote tumor cell survival despite targeted therapy. Notably, PI3K γ plays a key role in mediating immunosuppressive functions within the TME [4].

Q2: Are there any promising strategies to overcome or preempt resistance to Tenalisib? **A:** Current clinical research suggests that **combination therapy** is a primary strategy. The combination of **Tenalisib** with the histone deacetylase inhibitor (HDACi) **Romidepsin** has shown a higher Objective Response Rate (63.0%) compared to **Tenalisib** monotherapy (45.7%) in relapsed/refractory TCL [2] [1]. This synergy suggests that simultaneously targeting multiple pathways (PI3K and epigenetic regulation) can enhance efficacy and may delay or overcome resistance.

Q3: What are the critical pharmacokinetic and dosing considerations for Tenalisib? **A:** Dosing and food effect are critical. The maximum tolerated dose (MTD) for monotherapy was established as **800 mg twice daily under fasting conditions** (2 hours before and 1 hour after food) [1]. A fed state increased

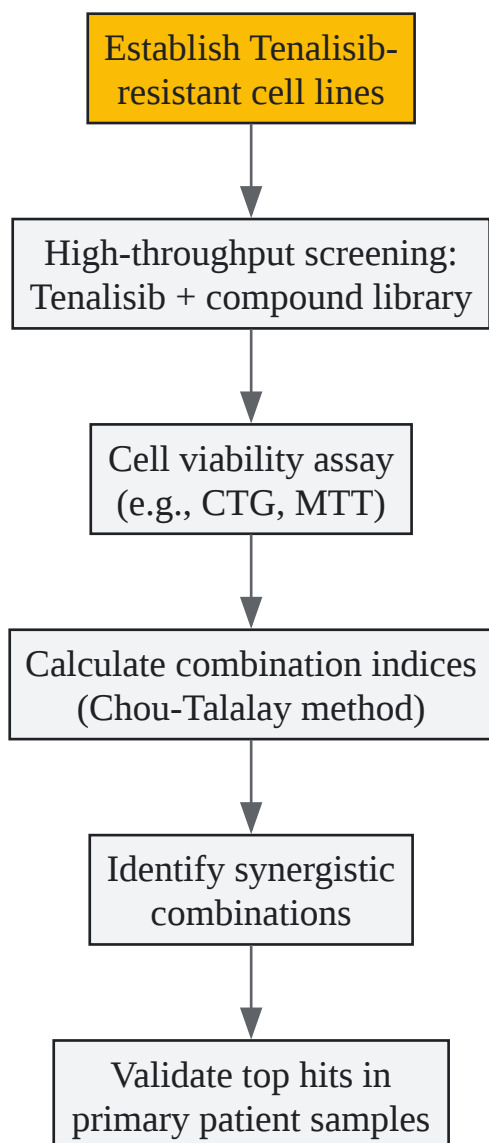
toxicity, highlighting the importance of controlling for food effects in pre-clinical and clinical settings to ensure consistent drug exposure.

Proposed Experimental Workflows

For investigating **Tenalisib**'s efficacy and potential resistance mechanisms, you can adapt the following experimental workflows.

Workflow 1: In Vitro Combination Screening

This diagram outlines a protocol for screening **Tenalisib** in combination with other agents to identify synergistic effects that could counter resistance.



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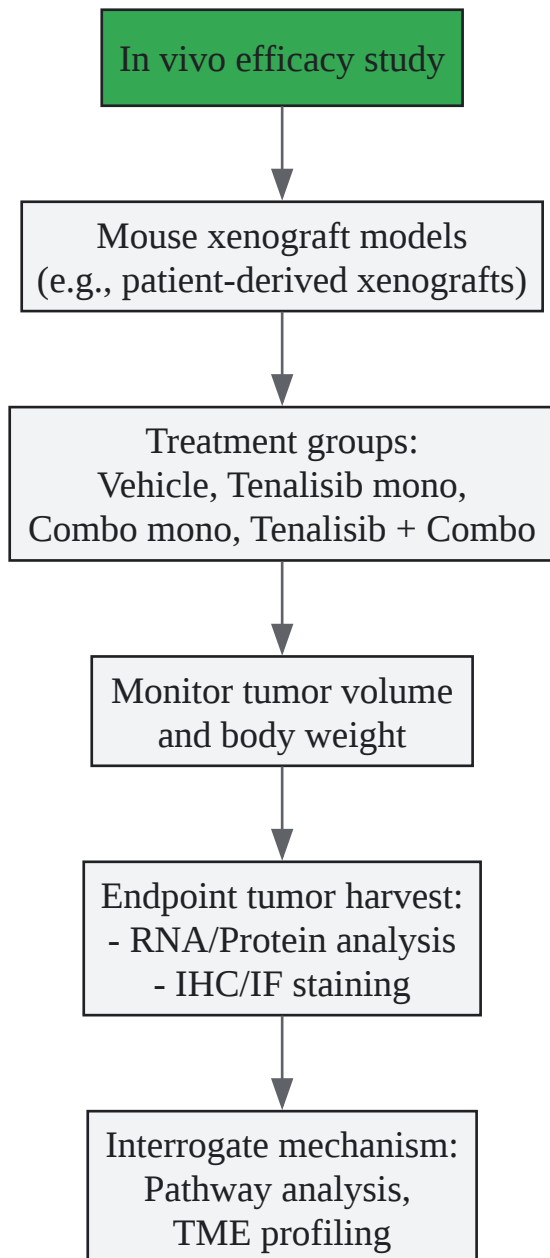
Title: Drug Combination Screening Workflow

Methodology Details:

- **Establishing Resistant Lines:** Culture parental T-cell lymphoma lines (e.g., HuT78, HH) with increasing concentrations of **Tenalisib** over 6-9 months to derive resistant clones.
- **Screening:** Use a library of targeted agents (e.g., HDAC inhibitors, JAK inhibitors, other kinase inhibitors) in a matrix of concentrations with **Tenalisib**.
- **Viability Assay:** Plate cells in 384-well plates, treat with compounds for 72-96 hours, and measure viability using CellTiter-Glo (CTG).
- **Data Analysis:** Analyze data using software like CalcuSyn to calculate Combination Index (CI) values. $CI < 1$ indicates synergy.

Workflow 2: In Vivo & Biomarker Validation

This workflow follows up on promising combinations from in vitro screens to validate efficacy and probe mechanism of action in vivo.



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Title: In Vivo Validation and Biomarker Workflow

Methodology Details:

- **In Vivo Model:** Implement a patient-derived xenograft (PDX) model or cell line-derived xenograft in immunocompromised mice. Groups should include control, single-agent, and combination therapy.
- **Dosing:** Administer **Tenalisib** via oral gavage (800 mg/kg, BID, fasting) and the combination agent per its established in vivo protocol. Treatment typically lasts 3-4 weeks.
- **Endpoint Analysis:**
 - **Molecular Profiling:** Perform RNA-Seq or phospho-protein array (RPPA) on harvested tumors to identify changes in signaling pathways (e.g., PI3K/AKT, MAPK, JAK-STAT).
 - **Tumor Microenvironment Analysis:** Use immunohistochemistry (IHC) or flow cytometry to analyze immune cell infiltration (e.g., TAMs, T-cells) based on findings from the search results [4].

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